N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-13(18-2,10-4-3-5-11(14)8-10)9-15-19(16,17)12-6-7-12/h3-5,8,12,15H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFRBZHPXYFUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1CC1)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For example, the synthesis might involve the reaction of 3-chlorophenylmethanol with methoxypropylamine to form an intermediate, which is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving sulfonamides.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and sulfonamide group are key structural features that influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural elements include:
- Cyclopropanesulfonamide core : Unlike carboxamide-containing analogs (e.g., compounds in ), the sulfonamide group may improve hydrolytic stability and solubility due to its stronger hydrogen-bonding capacity and acidity .
- 3-Chlorophenyl substituent : Chlorine’s electron-withdrawing effects and lipophilicity may enhance receptor binding compared to fluorine in analogs like 2-(3-fluorophenyl)-N-(4-fluorophenyl)cyclopropane-1-carboxamide (2b) .
- Methoxypropyl chain : The methoxy group on the propyl chain, rather than the aromatic ring (as in ’s 1d), may reduce steric hindrance and improve pharmacokinetics.
Table 1: Structural and Activity Comparison
Pharmacological and Toxicity Profiles
- Potency : Carboxamide analogs with 3-chlorophenyl groups (e.g., 2c) exhibit moderate potency (1.9-fold over DFB), whereas fluorophenyl derivatives (1d) show higher potency (3-fold) . The target compound’s sulfonamide group may alter potency due to differences in electronic effects.
- Toxicity: Analogs with bulky heterocyclic substituents (e.g., benzothiazole in 1e) show toxicity at >300 μM, while simpler chlorophenyl derivatives (2c) are non-toxic up to 1000 μM . The methoxypropyl chain in the target compound may further reduce toxicity by avoiding reactive moieties.
Metabolic and Solubility Considerations
- Sulfonamide vs.
- Methoxy Positioning : The methoxy group on the propyl chain (vs. aromatic methoxy in 1d) may lower lipophilicity, improving aqueous solubility and blood-brain barrier penetration for CNS targets.
Q & A
Q. What are the established synthetic routes for N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclopropanesulfonamide, and how can purity be ensured?
The synthesis typically involves coupling a cyclopropanesulfonamide precursor with a 3-chlorophenyl-methoxypropyl intermediate. Key steps include nucleophilic substitution or amidation under controlled conditions. For high purity, reaction parameters such as temperature (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., dichloromethane for inert environments), and purification via column chromatography or recrystallization are critical .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the cyclopropane ring (δ 0.8–1.5 ppm for cyclopropane protons) and the 3-chlorophenyl group (aromatic protons at δ 7.2–7.5 ppm). Mass spectrometry (MS) confirms the molecular ion peak ([M+H]⁺), while infrared (IR) spectroscopy identifies sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and methoxy groups (C-O stretching at ~1250 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?
Optimization involves screening catalysts (e.g., DMAP for acylation), adjusting stoichiometry (1.2–1.5 equivalents of sulfonamide precursor), and using anhydrous solvents (e.g., THF or DMF) to suppress hydrolysis. Kinetic studies using HPLC or GC-MS can identify side reactions (e.g., methoxy group cleavage) and guide temperature modulation .
Q. How should researchers address contradictions in reported bioactivity data for analogs of this compound?
Discrepancies may arise from assay variability (e.g., cell line sensitivity) or substituent effects. For example, in cyclopropyl-containing analogs, replacing 3-fluorophenyl with 3-chlorophenyl groups increased anti-inflammatory potency but introduced toxicity at higher concentrations (>300 μM). Validating results across multiple assays (e.g., NO inhibition vs. cell viability) and using structure-activity relationship (SAR) models can clarify mechanisms .
Q. What strategies are effective for designing analogs to explore the role of the cyclopropane ring in biological interactions?
Introduce steric or electronic modifications to the cyclopropane ring (e.g., fluorination at C1 or C2) and compare binding affinities to targets like metabotropic glutamate receptors. Computational docking studies (e.g., using AutoDock Vina) can predict interactions, while in vitro assays (e.g., microglial cell viability tests) validate functional impacts. Analogs with bulkier substituents (e.g., 4-bromo-2-methoxyphenyl) showed enhanced potency without toxicity .
Q. What is the hypothesized mechanism of action for this compound in anti-inflammatory studies?
Preliminary data suggest inhibition of nitric oxide (NO) production in BV2 microglial cells, potentially via modulation of NF-κB or MAPK pathways. Dose-response experiments (e.g., 10–1000 μM) and Western blotting for phosphorylated signaling proteins (e.g., p38 MAPK) are recommended to confirm targets. The cyclopropane ring’s rigidity may enhance binding to allosteric sites on enzymes .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with PubChem entries (e.g., InChI=1S/C13H15ClNO3S) to confirm structural assignments .
- Toxicity Screening : Use BV2 microglial cell viability assays (MTT or LDH release) to differentiate bioactivity from cytotoxicity .
- SAR Modeling : Leverage tools like Schrödinger’s Maestro to correlate substituent electronegativity with receptor binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
